![molecular formula C11H12BrF3O B1459910 2-Bromo-1-butoxy-4-(trifluoromethyl)benzene CAS No. 1881295-06-2](/img/structure/B1459910.png)
2-Bromo-1-butoxy-4-(trifluoromethyl)benzene
Overview
Description
2-Bromo-1-butoxy-4-(trifluoromethyl)benzene is a chemical compound with the molecular formula C11H12BrF3O . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry.
Synthesis Analysis
The synthesis of 2-Bromo-1-butoxy-4-(trifluoromethyl)benzene or similar compounds often involves the use of palladacycle catalysts in Suzuki-Miyaura reactions . Another method involves the treatment of 1-Bromo-4-(trifluoromethoxy)benzene with lithium diisopropylamide (LIDA) at -100°C, which gives 5-bromo-2-(trifluoromethoxy)phenyllithium .Molecular Structure Analysis
The molecular structure of 2-Bromo-1-butoxy-4-(trifluoromethyl)benzene consists of a benzene ring substituted with a bromo, butoxy, and trifluoromethyl group . The exact 3D structure can be computed using specialized software .Scientific Research Applications
Synthesis of Naphthalenes and Naphthols :
- The compound has been used in the synthesis of 1- and 2-(trifluoromethoxy)naphthalenes and trifluoromethoxy-1-naphthols through aryne routes involving 1-bromo-4-(trifluoromethoxy)benzene (Schlosser & Castagnetti, 2001).
Regioselective Metalation :
- Studies have shown that chloro(trifluoromethyl)benzenes and bromo(trifluoromethyl)benzenes can undergo regioselective deprotonation when treated with alkyllithiums and lithium 2,2,6,6-tetramethylpiperidide, indicating potential in selective organic synthesis (Mongin, Desponds & Schlosser, 1996).
Steric Pressure Studies :
- Research indicates that the trifluoromethyl group can act as both an emitter and transmitter of steric pressure, impacting the reaction dynamics of the compound (Schlosser et al., 2006).
Development of Organofluorine Compounds :
- The compound is used as a key intermediate for creating a variety of new organofluorine compounds, demonstrating its versatility in organic chemistry (Castagnetti & Schlosser, 2001).
Starting Material for Organometallic Synthesis :
- It serves as a versatile starting material for organometallic synthesis, underpinning the synthesis of various organometallic compounds (Porwisiak & Schlosser, 1996).
properties
IUPAC Name |
2-bromo-1-butoxy-4-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrF3O/c1-2-3-6-16-10-5-4-8(7-9(10)12)11(13,14)15/h4-5,7H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKCIRVUSLQIAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-butoxy-4-(trifluoromethyl)benzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.